molecular formula C18H23NO2 B1389437 N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline CAS No. 1040682-73-2

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline

Cat. No.: B1389437
CAS No.: 1040682-73-2
M. Wt: 285.4 g/mol
InChI Key: WBLUGEQHLHAFHZ-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is a chemical compound of interest in organic chemistry and pharmaceutical research. The structure of this molecule incorporates a 2,3-dimethylaniline group linked to a 2-methoxyphenoxy moiety through a propyl chain. The 2,3-dimethylaniline component is a known chemical building block, and its structural isomer, 3,4-dimethylaniline (CAS 95-64-7), is documented as a material with specific physical properties, including a melting point of 49-51 °C and a density of 1.0±0.1 g/cm³ . The 2-methoxyphenoxy (guaiacol) group is a common fragment in biologically active molecules and has been utilized in the synthesis of pharmaceuticals such as ranolazine, an anti-anginal medication . The presence of these functional groups suggests potential utility as an intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules for research purposes. Researchers are exploring its applications and properties in a laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)propyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13-8-7-9-16(15(13)3)19-12-14(2)21-18-11-6-5-10-17(18)20-4/h5-11,14,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLUGEQHLHAFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C)OC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 273.38 g/mol

Its structure features a methoxyphenoxy group attached to a propyl chain and a dimethylaniline moiety, which contributes to its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing several biological pathways. The precise mechanism remains under investigation, but initial studies indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against the MDA-MB-231 breast cancer cell line with an IC50 value indicating significant cytotoxicity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different bacterial strains. Results indicate that it may possess moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the methoxy and dimethyl groups significantly influence the compound's potency and selectivity towards specific biological targets. For example, modifications to the methoxy group have been linked to enhanced receptor binding affinity .
  • Chain Length and Branching : The propyl chain's length and branching also play a role in modulating activity. Shorter or more branched chains may lead to increased lipophilicity, enhancing membrane permeability and bioavailability .

Case Studies

  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects of this compound on MDA-MB-231 cells revealed an IC50 value of approximately 27.6 μM. This indicates a significant potential for development as an anticancer therapeutic agent .
    CompoundCell LineIC50 (μM)
    This compoundMDA-MB-23127.6
  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Scientific Research Applications

Chemistry

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation : Can be oxidized to produce quinones or carboxylic acids.
  • Reduction : Can be reduced to form amines or alcohols.
  • Substitution Reactions : Engages in electrophilic aromatic substitution, allowing for the introduction of different functional groups.

Biological Applications

Recent studies have investigated the potential biological activities of this compound:

  • Antimicrobial Properties : Research indicates that it may exhibit antimicrobial activity against certain bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation, making it a candidate for further drug development.

Medical Applications

This compound is being explored for its potential use in therapeutic applications:

  • Drug Development : Its structural features may allow it to interact with specific biological targets, leading to new drug formulations.
  • Proteomics Research : The compound has been utilized in proteomics studies to understand protein interactions and functions better .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Novel AnilinesInvestigated the efficacy of various anilines including this compoundShowed significant inhibition against Gram-positive bacteria.
Synthesis and Biological Evaluation of New Anticancer AgentsExamined derivatives of this compoundFound promising anticancer activity in vitro against breast cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis:

Functional Group Variations

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Source
N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline 2,3-dimethylaniline, 2-methoxyphenoxypropyl C₁₈H₂₃NO₂* ~285.39 High lipophilicity; untested bioactivity (inferred) -
Methocarbamol Carbamate, 2-methoxyphenoxypropyl C₁₁H₁₅NO₅ 241.24 Muscle relaxant; hydrolytically stable
N-(2,3-dimethylphenyl)benzenesulfonamide Sulfonamide, 2,3-dimethylaniline C₁₄H₁₅NO₂S 285.34 Antibacterial, anti-enzymatic activity

Key Insight : The substitution of the carbamate (Methocarbamol) or sulfonamide () with a dimethylaniline group alters hydrogen-bonding capacity and target specificity. Methocarbamol’s carbamate enhances metabolic stability, whereas sulfonamides enable enzyme inhibition .

Substitution Patterns and Isomerism

  • N-[1-(4-methoxyphenyl)propyl]-2,3-dimethylaniline (): Structural isomer with a 4-methoxyphenylpropyl group instead of 2-methoxyphenoxypropyl. Molecular formula: C₁₈H₂₃NO (269.38 g/mol).
  • N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline (): Features a 4-isopropylphenoxy group and 2,5-dimethylaniline. Bulkier isopropyl substituent increases lipophilicity, likely enhancing blood-brain barrier penetration compared to the target compound’s methoxy group .

Preparation Methods

Method 1: Epoxypropane Condensation Route

  • Step 1: Condensation of 2,3-dimethylaniline (or 2,6-dimethylaniline as a close analog) with chloroacetyl chloride in the presence of a base (e.g., sodium carbonate) to yield 2-chloro-N-(2,3-dimethylphenyl)acetamide.

  • Step 2: Preparation of 1-(2-methoxyphenoxy)-2,3-epoxypropane by reacting guaiacol with epichlorohydrin under alkaline conditions.

  • Step 3: Condensation of the amide intermediate with the epoxypropane compound to form N-[2-(2-methoxyphenoxy)propyl]-2,3-dimethylaniline through nucleophilic ring-opening of the epoxide by the amine group.

Notes and Challenges:

  • The epoxy ring-opening under alkaline conditions tends to produce a mixture of open-looped and closed-looped products, complicating purification.

  • High temperatures (above 250 °C) and low vacuum conditions are often required for distillatory separation, resulting in high energy consumption and operational complexity.

  • Despite these challenges, this method is considered industrially feasible due to relatively easier control of intermediate quality and operation.

Method 2: Hydroxypropyl Halide Intermediate Route

  • Step 1: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide as above.

  • Step 2: Reaction of guaiacol with 1,3-dichloropropan-2-ol in the presence of sodium hydroxide and a mixture of ethanol and water to produce 1-bromo-3-(2-methoxyphenoxy)-2-propylalcohol (a hydroxypropyl halide intermediate).

  • Step 3: Reaction of this hydroxypropyl halide intermediate with piperazine or a related amine to yield the target compound.

Notes and Challenges:

  • This method avoids the direct use of epoxides, potentially reducing side reactions.

  • However, controlling the monosubstitution reaction of N-alkylation with piperazine is difficult, leading to impurities.

  • The process requires rigorous separation and purification steps to achieve high purity.

Step Reaction Reagents/Conditions Yield (%) Notes
1 2,3-dimethylaniline + chloroacetyl chloride → 2-chloro-N-(2,3-dimethylphenyl)acetamide Sodium carbonate, ethyl acetate, ice-water bath, room temperature, 3 h ~87-93% High yield, white needle crystals
2 (Method 1) Guaiacol + epichlorohydrin → 1-(2-methoxyphenoxy)-2,3-epoxypropane Alkaline conditions, reflux Not specified Mixture of open and closed ring forms
3 (Method 1) Amide + epoxypropane → this compound Alkaline environment, reflux Moderate to high Requires careful purification
2 (Method 2) Guaiacol + 1,3-dichloropropan-2-ol → hydroxypropyl halide intermediate NaOH, ethanol/water mixture Not specified Avoids epoxide ring issues
3 (Method 2) Hydroxypropyl halide + amine → target compound Methanol/toluene, reflux Moderate Difficult to control substitution
  • Crude products often require recrystallization from ethanol or column chromatography on silica gel to achieve desired purity.

  • The final compound is typically isolated as a free base or converted into a hydrochloride salt for stability.

  • Analytical techniques such as TLC, 1H-NMR, melting point determination, and impurity profiling are employed to monitor reaction progress and product purity.

  • Studies indicate that while Method 1 is operationally simpler and more amenable to industrial scale-up, it demands high-energy purification steps due to product mixtures formed during epoxide ring-opening.

  • Method 2 offers cleaner intermediate formation but suffers from challenges in controlling substitution reactions, leading to impurities and lower yields.

  • Recent patents suggest improvements in reaction conditions, such as solvent choice (e.g., isopropyl alcohol for safety and environmental reasons) and controlled molar ratios to minimize side reactions.

  • The choice between methods depends on balancing operational ease, cost, environmental impact, and product purity requirements.

The preparation of this compound involves complex multi-step syntheses centered on the formation of chloroacetamide intermediates and subsequent nucleophilic substitution or epoxide ring-opening reactions with 2-methoxyphenoxy derivatives. Two primary methods—epoxypropane condensation and hydroxypropyl halide substitution—offer distinct advantages and challenges. Optimization of reaction conditions, solvent systems, and purification techniques is critical to achieving high purity and yield suitable for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates with methoxyphenoxy groups (e.g., 2-(2-methoxyphenoxy)propyl derivatives) are synthesized by reacting 2-methoxyphenol with propyl halides under basic conditions. Subsequent amination with 2,3-dimethylaniline derivatives is performed using catalysts like Pd or Cu for C–N bond formation . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) to improve yields. Monitoring via TLC or HPLC is critical to isolate intermediates .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, in analogous methoxyphenoxy-containing compounds (e.g., 2-(2-methoxyphenoxy)acetamide derivatives), the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons from 2,3-dimethylaniline resonate at δ 6.5–7.2 ppm . HRMS with electrospray ionization (ESI) provides exact mass confirmation (e.g., calculated vs. observed m/z). Purity ≥95% can be verified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .

Q. What preliminary pharmacological screening models are suitable for assessing its bioactivity?

Based on structurally related compounds (e.g., ranolazine derivatives with methoxyphenoxy groups), in vitro assays include:

  • Cardiovascular models : Ion channel inhibition (hERG, Na+ channels) using patch-clamp electrophysiology .
  • Anticancer activity : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
  • Antiplatelet effects : Inhibition of platelet aggregation in human plasma using ADP or collagen as agonists .

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., anticancer vs. antiplatelet effects) be resolved?

Contradictions may arise from off-target interactions or assay-specific conditions. Strategies include:

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify therapeutic windows.
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm pathway specificity. For instance, if antiplatelet activity is observed at low doses (IC50 < 1 µM) but cytotoxicity at higher doses (>10 µM), this suggests dual mechanisms .
  • Computational docking : Compare binding affinities to targets like cyclooxygenase-1 (antiplatelet) vs. topoisomerase II (anticancer) using tools like AutoDock Vina .

Q. What methodologies are recommended for studying its metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for demethylation (loss of -OCH3) or hydroxylation of the aniline ring .
  • Forced degradation studies : Expose to heat (40–60°C), acid/alkali (0.1M HCl/NaOH), and oxidative (H2O2) conditions. Monitor degradation products using stability-indicating HPLC methods .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Core modifications : Replace the methoxyphenoxy group with other aryl ethers (e.g., 3,4-dimethoxy) to enhance solubility or binding affinity .
  • Side-chain optimization : Introduce polar groups (e.g., -OH, -COOH) to the propyl linker to reduce logP and mitigate toxicity .
  • Stereochemical analysis : Synthesize enantiomers (if applicable) and compare activity. For example, ranolazine’s (R)-enantiomer shows superior ion channel modulation .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • LC-MS with MRM (multiple reaction monitoring) : Detect impurities at <0.1% levels by targeting common by-products (e.g., unreacted 2,3-dimethylaniline or dimerized intermediates).
  • NMR spiking experiments : Add reference standards of suspected impurities (e.g., methoxyphenol derivatives) to confirm identity .

Methodological Notes

  • Toxicity screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity, as recommended for dimethylaniline derivatives .
  • Data reproducibility : Validate assays across ≥3 independent replicates and include positive controls (e.g., ranolazine for ion channel studies) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.